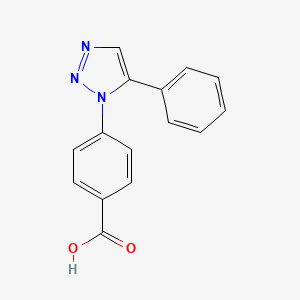
4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DM-1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DM-1 is a member of the thiazole family of compounds and has been found to have potent cytotoxic activity against a variety of cancer cell lines.
作用机制
4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one works by binding to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts microtubule formation, which is essential for cell division. As a result, 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to have potent cytotoxic activity against a variety of cancer cell lines. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels that supply tumors with nutrients.
实验室实验的优点和局限性
One advantage of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its potent cytotoxic activity against a variety of cancer cell lines. This makes it a promising candidate for cancer treatment. However, 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise in organic chemistry for synthesis. In addition, 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one research. One area of focus is the development of new synthesis methods that can improve the yield and purity of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. Another area of focus is the development of new formulations of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one that can improve its solubility and bioavailability. In addition, there is ongoing research into the use of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the use of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成方法
4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2,5-dimethylbenzaldehyde and methyl thioglycolate. The resulting product is then treated with acetic anhydride to form 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. The synthesis of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential use in cancer treatment. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast, ovarian, and lung cancer. 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one works by targeting microtubules, which are essential for cell division. By disrupting microtubule formation, 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-8-4-5-9(2)10(6-8)7-11-12(15)17-13(14-11)16-3/h4-7H,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVLXAKTCGKLY-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)


![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)

![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5836177.png)
![3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5836196.png)


![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)